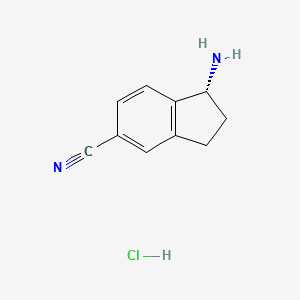
2,2-Dibromo-1-(5-methylpyrimidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(5-methylpyrimidin-2-yl)ethanone is a chemical compound characterized by its bromine atoms and pyrimidinyl group. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation reactions and nucleophilic substitution reactions. One common approach involves the bromination of 1-(5-methylpyrimidin-2-yl)ethanone using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-(5-methylpyrimidin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles such as amines or alcohols and may be facilitated by the presence of a base.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2,2-Dibromo-1-(5-methylpyrimidin-2-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Mechanism of Action
The mechanism by which 2,2-Dibromo-1-(5-methylpyrimidin-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,2-Dibromo-1-(4-methylpyrimidin-2-yl)ethanone
2,2-Dibromo-1-(6-methylpyrimidin-2-yl)ethanone
2,2-Dibromo-1-(5-methylpyridin-2-yl)ethanone
Uniqueness: 2,2-Dibromo-1-(5-methylpyrimidin-2-yl)ethanone is unique due to its specific placement of the methyl group and bromine atoms, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct uses.
Properties
Molecular Formula |
C7H6Br2N2O |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2,2-dibromo-1-(5-methylpyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C7H6Br2N2O/c1-4-2-10-7(11-3-4)5(12)6(8)9/h2-3,6H,1H3 |
InChI Key |
VOZCXMCMRPEYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


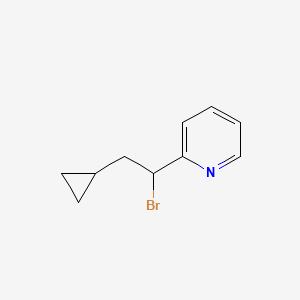
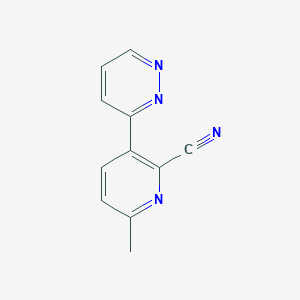
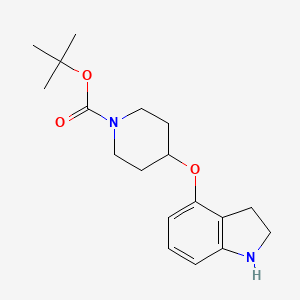
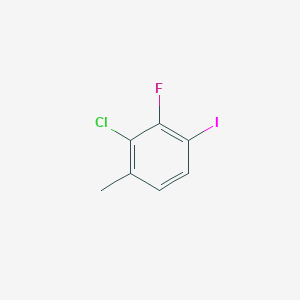
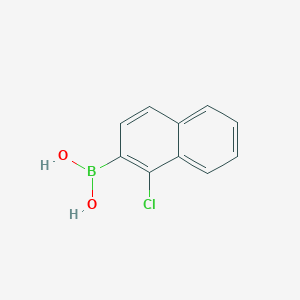
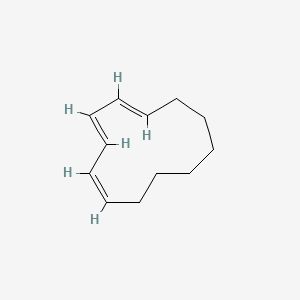
![[1-(3-Iodo-4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B15359744.png)
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)
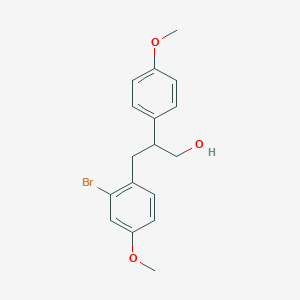
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoate](/img/structure/B15359758.png)
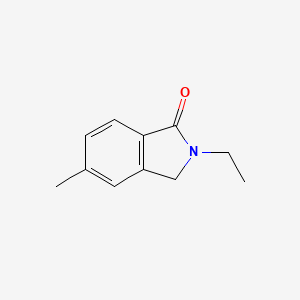
![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)
